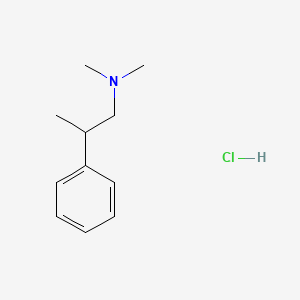

N,N-二甲基-2-苯基丙烷-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is a synthetic compound known for its stimulant properties. It is a designer stimulant that has been identified in various dietary supplements and is prohibited in sports by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects .

科学研究应用

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride has several scientific research applications:

作用机制

1. Target of Action: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride primarily targets the central nervous system (CNS) . It acts as a stimulant by interacting with adrenergic receptors , particularly the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, muscle strength, and metabolic rate.

3. Biochemical Pathways: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride affects the adrenergic signaling pathway . The release of norepinephrine activates the cAMP (cyclic adenosine monophosphate) pathway , which in turn activates protein kinase A (PKA) . PKA phosphorylates various target proteins, leading to increased cardiac output, vasodilation, and glycogenolysis .

Pharmacokinetics:

- Metabolism: It undergoes demethylation and hydroxylation in the liver .

- Excretion: The metabolites are primarily excreted via urine. The compound has a relatively short half-life, leading to rapid clearance from the body .

5. Result of Action: At the molecular level, the increased norepinephrine levels lead to heightened adrenergic receptor activity. This results in increased heart rate (positive chronotropic effect) , enhanced force of cardiac contraction (positive inotropic effect) , and elevated blood pressure . At the cellular level, there is increased glycogenolysis and lipolysis , providing more energy substrates for the body .

6. Action Environment: Environmental factors such as pH , temperature , and presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments can accelerate the excretion of the compound, reducing its efficacy . Additionally, the presence of other adrenergic agonists or antagonists can modulate its effects.

This comprehensive overview highlights the intricate mechanisms through which N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride exerts its stimulant effects on the body.

生化分析

Biochemical Properties

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a stimulant. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions primarily involve the inhibition of these enzymes, leading to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This inhibition enhances neurotransmission and contributes to the stimulant effects of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride .

Cellular Effects

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride affects various types of cells and cellular processes. In neuronal cells, it enhances the release of neurotransmitters, leading to increased neuronal activity. This compound also influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Additionally, N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride can modulate gene expression by affecting transcription factors such as cAMP response element-binding protein (CREB), thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride involves its binding to monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By binding to these transporters, the compound inhibits the reuptake of monoamines, leading to their accumulation in the synaptic cleft. This results in prolonged and enhanced neurotransmitter signaling. Additionally, N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride may inhibit MAO and COMT, further contributing to increased monoamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Short-term effects include increased neuronal activity and enhanced neurotransmitter release, while long-term exposure may lead to changes in gene expression and cellular metabolism. In vitro studies have shown that the compound can be detected in biological samples for up to 46 hours post-administration .

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride in animal models are dose-dependent. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can induce toxic effects, including neurotoxicity and cardiovascular stress. Threshold effects have been observed, where a minimal effective dose produces significant physiological changes, while doses above this threshold can lead to adverse effects .

Metabolic Pathways

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is metabolized primarily in the liver through oxidative deamination and N-demethylation. Enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in these metabolic pathways. The metabolites are then conjugated and excreted via the kidneys. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as DAT, NET, and SERT, which facilitate its uptake into neuronal cells. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system .

Subcellular Localization

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is primarily localized in the cytoplasm of neuronal cells, where it interacts with monoamine transporters and enzymes. It may also be found in synaptic vesicles, contributing to its role in neurotransmitter release. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride typically involves the alkylation of 2-phenylpropan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

化学反应分析

Types of Reactions

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary or primary amines.

Substitution: Various substituted amines depending on the reagents used.

相似化合物的比较

Similar Compounds

Amphetamine (1-phenylpropan-2-amine): A well-known stimulant with similar effects but higher potency at dopamine transporters.

Methamphetamine (N-methyl-1-phenylpropan-2-amine): Another potent stimulant with a similar mechanism of action but greater abuse potential.

β-Methylphenethylamine (2-phenylpropan-1-amine): A structural isomer with similar stimulant properties but different pharmacokinetics.

Uniqueness

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which results in distinct pharmacological properties. It is less potent at dopamine transporters compared to amphetamine and methamphetamine, making it less likely to be abused .

属性

IUPAC Name |

N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJERHDHFCZJRNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。